molecular formula C11H16N4OS B6459798 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 2549047-56-3

1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No.: B6459798
CAS No.: 2549047-56-3
M. Wt: 252.34 g/mol
InChI Key: XCCZKPPPTZOARJ-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a heterocyclic compound featuring a pyrimidine ring substituted with a methylsulfanyl group at position 2 and a piperidine-4-carboxamide moiety at position 2.

Properties

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4OS/c1-17-11-13-5-2-9(14-11)15-6-3-8(4-7-15)10(12)16/h2,5,8H,3-4,6-7H2,1H3,(H2,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCZKPPPTZOARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Methylsulfanyl)pyrimidin-4-ol Precursors

The 2-(methylsulfanyl)pyrimidine scaffold is typically constructed via cyclocondensation of thiourea derivatives with β-keto esters or via post-synthetic modification of preformed pyrimidines. For example, 4-chloro-2-(methylsulfanyl)pyrimidine can be synthesized by treating 2,4-dichloropyrimidine with sodium thiomethoxide in anhydrous dimethylformamide (DMF) at 0–5°C, achieving >85% yield. Alternatively, Biginelli-like cyclization using thiourea, ethyl acetoacetate, and trimethyl orthoformate under acidic conditions generates 2-thiopyrimidin-4(3H)-one, which is subsequently methylated with methyl iodide in the presence of potassium carbonate.

Halogenation at Position 4

To enable coupling with piperidine, the 4-position of 2-(methylsulfanyl)pyrimidine is halogenated. Phosphorus oxychloride (POCl₃) in refluxing conditions converts the 4-hydroxyl group to chloride, yielding 4-chloro-2-(methylsulfanyl)pyrimidine with 90–95% purity. This intermediate is critical for subsequent nucleophilic aromatic substitution (SNAr) reactions.

Piperidine-4-carboxamide Synthesis

Piperidine-4-carboxylic Acid Derivatives

Piperidine-4-carboxamide is synthesized from piperidine-4-carboxylic acid (isonipecotic acid). Key steps include:

  • Activation as Acyl Chloride : Treatment with thionyl chloride (SOCl₂) at 60°C converts the carboxylic acid to the corresponding acyl chloride.

  • Amidation : Reacting the acyl chloride with aqueous ammonia in tetrahydrofuran (THF) at 0°C yields piperidine-4-carboxamide with 78–82% isolated yield.

Alternative Routes via Hofmann Rearrangement

In a modified approach, piperidine-4-carboxamide is obtained via Hofmann rearrangement of the corresponding urea derivative. Treatment of piperidine-4-carboxylic acid ethyl ester with bromine and sodium hydroxide generates the amine, which is then carbamoylated using phosgene and ammonium hydroxide.

Coupling Pyrimidine and Piperidine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The 4-chloro-2-(methylsulfanyl)pyrimidine reacts with piperidine-4-carboxamide in the presence of a base such as potassium tert-butoxide (t-BuOK) in DMF at 80°C. The reaction proceeds via SNAr mechanism, where the piperidine nitrogen displaces the chloride at position 4 of the pyrimidine ring. Yields range from 65% to 75%, with purity >98% after recrystallization from ethanol.

Microwave-Assisted Coupling

Optimization studies show that microwave irradiation at 120°C for 20 minutes reduces reaction time from 12 hours to 30 minutes while maintaining comparable yields (70–72%). This method minimizes decomposition of heat-sensitive intermediates.

Critical Reaction Parameters and Optimization

Solvent and Base Selection

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF7598
Baset-BuOK7297
Temperature (°C)807096

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine, while weaker bases (e.g., triethylamine) result in incomplete conversion.

Catalytic Additives

Adding catalytic tetrabutylammonium bromide (TBAB, 5 mol%) improves reaction rate by phase-transfer effects, increasing yield to 80%.

Purification and Characterization

Crystallization Techniques

The crude product is purified via recrystallization from ethanol-water (3:1 v/v), yielding needle-shaped crystals. Differential scanning calorimetry (DSC) shows a sharp melting endotherm at 192–194°C, consistent with high crystallinity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine H-5), 3.90–3.85 (m, 4H, piperidine H-2, H-6), 2.52 (s, 3H, SCH₃).

  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (N–H bend).

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A patent-pending method employs continuous flow reactors for the SNAr step, achieving 85% yield at a throughput of 1 kg/day. This system reduces solvent use by 40% compared to batch processes.

Green Chemistry Approaches

Water-mediated reactions under ultrasonication at 50°C provide 68% yield, eliminating organic solvents . While lower yielding, this method aligns with sustainable manufacturing principles.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Alkyl halides, bases such as sodium hydride.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Substituted piperidine derivatives.

Scientific Research Applications

Structural Characteristics

The compound features:

  • Piperidine ring : A six-membered ring containing one nitrogen atom.
  • Pyrimidine moiety : A six-membered ring containing two nitrogen atoms at positions 1 and 3.
  • Methylsulfanyl group : A sulfur-containing group that enhances biological activity.
  • Carboxamide functional group : Imparts solubility and stability.

These structural components contribute to the compound's potential as a pharmacological agent.

Biological Activities

1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide has shown promising biological activities, particularly as:

  • Antitumor agent : Compounds with similar structures have been investigated for their ability to inhibit cancer cell growth.
  • Kinase inhibitor : It may interact with various kinases, which are critical in cell signaling pathways involved in cancer and other diseases.

Drug Development

The compound is being explored for its potential as a lead compound in drug discovery. Its structural similarities to known kinase inhibitors suggest it could be modified to enhance potency and selectivity. The following table summarizes some related compounds and their biological activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidePyrrolo-pyrimidine structureSelective inhibitor of protein kinase BHigh selectivity over related kinases
ImatinibTyrosine kinase inhibitorTreats chronic myeloid leukemiaFirst-line therapy with FDA approval
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivativesInhibits c-KIT kinaseTargets a broad range of c-KIT mutationsPotential for treating resistant cancers

Interaction Studies

Studies on the binding affinity of this compound with various biological targets are critical for understanding its mechanism of action. Preliminary data indicate that it may interact with several kinases involved in cancer progression.

Therapeutic Uses

Given its potential as an antitumor agent and kinase inhibitor, the compound is being investigated for therapeutic applications in oncology. Its unique combination of functional groups may confer distinct biological activities compared to other similar compounds, making it a candidate for further research.

Mechanism of Action

The mechanism of action of 1-[2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets, primarily protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, thereby modulating signaling pathways involved in cell growth and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogs sharing the piperidine-4-carboxamide scaffold and pyrimidine-based modifications. Substituent variations on the pyrimidine ring and piperidine moiety significantly influence physicochemical properties and biological activity.

Data Table: Comparative Analysis

Compound Name (CAS/Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes
1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide Estimated: C10H15N4OS ~263.32 2-(methylsulfanyl)pyrimidin-4-yl Hypothesized kinase inhibition; enhanced lipophilicity
AZD5363 (capivasertib) (N/A) C19H22ClN5O3 433.89 1H-pyrrolo[2,3-d]pyrimidin-4-yl; chlorophenyl AKT inhibitor; clinical use in oncology
1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide (1281185-16-7) C11H17ClN6O 296.75 2-amino-6-chloropyrimidin-4-yl Intermediate with potential antiviral activity
1-(4,6-Dimethylpyrimidin-2-yl)-N-propylpiperidine-4-carboxamide (N/A) C15H24N4O 292.38 4,6-dimethylpyrimidin-2-yl Structural analog; uncharacterized activity
1-[2-(5-Methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetyl]piperidine-4-carboxamide (859127-27-8) C20H24N2O5 372.42 Chromenone-acetyl substituent Unreported bioactivity; chromenone may confer antioxidant properties

Detailed Comparisons

AZD5363 (Capivasertib) :

  • Structural Differences : AZD5363 replaces the methylsulfanyl group with a 1H-pyrrolo[2,3-d]pyrimidin-4-yl ring and includes a chlorophenyl group.
  • Functional Impact : The chlorophenyl and hydroxylpropyl groups enhance target binding specificity for AKT, a serine/threonine kinase. The methylsulfanyl group in the target compound may offer better membrane permeability but lower target affinity .

1-(2-Amino-6-chloropyrimidin-4-yl)-N-methylpiperidine-4-carboxamide: Structural Differences: Contains 2-amino and 6-chloro substituents on the pyrimidine.

Piperidine-4-carboxamide Derivatives with Heterocyclic Modifications :

  • Compounds like 1-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-(trifluoromethoxy)phenyl)piperidine-4-carboxamide (CAS: 1351621-13-0) introduce bulkier substituents (e.g., imidazole, trifluoromethoxy), which may hinder blood-brain barrier penetration but improve receptor selectivity .

Research Findings and Implications

  • Synthetic Feasibility : The methylsulfanyl group is synthetically accessible via cycloaddition and methylation, as demonstrated in for a related compound.
  • Pharmacokinetics: The methylsulfanyl group likely increases metabolic stability compared to hydroxyl or amino analogs, as sulfur is less prone to oxidative degradation .
  • Contrastingly, the smaller substituents may limit efficacy against complex kinase targets .

Biological Activity

1-[2-(Methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic organic compound characterized by a unique structural arrangement that includes a piperidine ring and a pyrimidine moiety. The presence of a methylsulfanyl group at the second position of the pyrimidine ring and a carboxamide functional group at the fourth position of the piperidine ring contributes to its notable biological activities, particularly as a potential therapeutic agent in cancer treatment and as a kinase inhibitor.

The primary mechanism of action for this compound involves its interaction with specific protein kinases. By binding to the active sites of these kinases, the compound inhibits their activity, thereby modulating critical signaling pathways involved in cell growth, proliferation, and survival. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a candidate for further therapeutic exploration in oncology.

Potential Therapeutic Applications

  • Cancer Treatment : The compound has shown promise as an antitumor agent, particularly due to its ability to inhibit protein kinases associated with cancer cell proliferation.
  • Kinase Inhibition : Its structural features may confer selectivity towards certain kinases, which is crucial for developing targeted therapies that minimize off-target effects.

Structure-Activity Relationship (SAR)

The unique combination of functional groups in this compound enhances its binding affinity and selectivity towards specific biological targets compared to other compounds in its class. For instance, similar compounds such as 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide have demonstrated selective inhibition of protein kinase B, highlighting the importance of structural modifications in enhancing biological activity.

Compound NameStructure FeaturesBiological ActivityUnique Aspects
This compoundPiperidine ring, methylsulfanyl groupPotential antitumor agentUnique binding profile due to methylsulfanyl group
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamidePyrrolo-pyrimidine structureSelective inhibitor of protein kinase BHigh selectivity over related kinases
ImatinibTyrosine kinase inhibitorTreats chronic myeloid leukemiaFirst-line therapy with FDA approval

Research Findings

Recent studies have focused on the synthesis and biological evaluation of similar compounds that include piperidine and pyrimidine derivatives. For example:

  • In Vitro Studies : Preliminary in vitro assays have indicated that this compound exhibits significant activity against various cancer cell lines, suggesting its potential as a therapeutic agent.
  • In Vivo Studies : Animal model studies are necessary to assess pharmacokinetics and therapeutic efficacy. Initial results indicate favorable bioavailability and tolerability profiles.
  • Comparative Analysis : The compound has been compared with other known kinase inhibitors to evaluate its effectiveness and selectivity. Such comparisons are crucial for understanding its potential advantages in clinical applications.

Case Studies

Several case studies have highlighted the efficacy of compounds with similar structures:

  • Study on Pyrido[2,3-d]pyrimidines : This review discussed multiple derivatives that exhibited promising anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Investigation of Kinase Inhibitors : Research focusing on the synthesis and testing of kinase inhibitors has provided insights into the structure–activity relationships that govern their efficacy.

Q & A

Q. How can this compound be repurposed for materials science applications?

  • Methodological Answer : Explore its use as a ligand in metal-organic frameworks (MOFs) due to the piperidine-carboxamide scaffold’s chelation potential. Characterize MOF stability via BET surface area analysis and XRD .

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